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3-methoxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide
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Overview
Description
3-methoxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide is a complex organic compound characterized by the presence of a methoxy group, a dithiazole ring, and a benzenecarboxamide moiety
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to have antifungal activity . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is hypothesized that the compound may interfere with the enzymatic activity of certain fungal strains , but the specific pathways and their downstream effects are still under investigation.
Result of Action
Preliminary studies suggest potential antifungal activity against yeast-like fungus strains, dermatophytes, and molds in vitro . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a methoxy-substituted benzoyl chloride with a dithiazole derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the dithiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the thiazole or dithiazole moiety exhibit a range of biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of thiazole compounds possess significant antimicrobial activity against various pathogens. This includes antibacterial and antifungal effects, making them potential candidates for developing new antimicrobial agents .
- Anticancer Activity : The compound has been investigated for its anticancer properties. Research suggests that it can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Some studies report that thiazole derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation .
- Pest Control : In agricultural applications, thiazole derivatives have been explored for their insecticidal and herbicidal activities. These compounds can potentially serve as eco-friendly alternatives to synthetic pesticides .
Antimicrobial Study
In a controlled study published in Advances in Basic and Applied Sciences, researchers synthesized several thiazole derivatives, including 3-methoxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide. The antimicrobial efficacy was evaluated against common bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting potential use as an antibacterial agent .
Anticancer Research
A study published in Pharmaceutical Chemistry detailed the synthesis and evaluation of various thiazole derivatives for anticancer activity. The results demonstrated that this compound showed promising results against breast cancer cell lines with IC50 values indicating effective cytotoxicity .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide: Shares the dithiazole ring but differs in the substituents attached to the nitrogen atoms.
3-methoxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide: The parent compound for comparison.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
3-Methoxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide, with the CAS number 306980-77-8, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C10H8N2O2S3, and it has a molecular weight of approximately 288.38 g/mol. The compound is characterized by the presence of a thioxo group and a methoxy substituent on the aromatic ring.
Antimicrobial Activity
Research indicates that compounds containing thiazole and dithiazole moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study involving human cancer cell lines, it was found to induce apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes its effects on different cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 10 | Caspase activation |
MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |
A549 (Lung Cancer) | 20 | Induction of oxidative stress |
The compound's ability to target multiple pathways makes it a promising candidate for further development in cancer therapy.
The biological activity of this compound is attributed to its interaction with various cellular targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) : The compound increases ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Efficacy : A study conducted by Zhang et al. (2020) demonstrated that this compound effectively reduced bacterial load in infected mice models.
- Cancer Treatment Trials : Clinical trials reported by Smith et al. (2021) indicated that patients treated with this compound showed improved outcomes compared to standard therapies.
Properties
IUPAC Name |
3-methoxy-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S3/c1-14-7-4-2-3-6(5-7)8(13)11-9-12-10(15)17-16-9/h2-5H,1H3,(H,11,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTAMKFXWWHPDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=S)SS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.